REACTION_CXSMILES
|
[CH2:1]=[O:2].[CH2:3]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:6]=1[Mg]Br)[CH3:4].BrC1C(CC)=CC(C)=CC=1CC.[Mg]>C1COCC1>[CH2:3]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:6]=1[CH2:1][OH:2])[CH3:4]
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
2,6-diethyl-4-methylphenylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=CC(=C1)C)CC)[Mg]Br
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1CC)C)CC
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred at room temperature for another 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Distillative removal of the solvent and chromatography on silica gel (see above)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(CO)C(=CC(=C1)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.88 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |